Farnesyl monophosphate
Overview
Description
Farnesyl monophosphate is an organophosphate compound that plays a crucial role in the biosynthesis of isoprenoids. It is a derivative of farnesol, a naturally occurring sesquiterpene alcohol. This compound is involved in various biological processes, including the synthesis of cholesterol, ubiquinone, and other essential biomolecules .
Scientific Research Applications
Farnesyl monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex isoprenoid compounds.
Industry: this compound is used in the production of various industrial chemicals and biofuels.
Mechanism of Action
Phosphonates and bisphosphonates have proven their pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates. The blockbuster class of drugs nitrogen-containing bisphosphonates represent one of the best-known examples. Widely used to treat bone-resorption disorders, these drugs work by inhibiting the enzyme farnesyl pyrophosphate synthase .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
Farnesyltransferase inhibitors exhibit encouraging signs of clinical activity in patients with advanced hematologic malignancies. New settings in which single-agent FTI therapy should ideally be investigated include previously untreated disease and minimal residual disease . The biomedical importance of the FOH and GGOH salvage pathway, stressing its biomedical importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Farnesyl monophosphate can be synthesized through the phosphorylation of farnesol. This reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts. Enzymes such as farnesyl pyrophosphate synthase can catalyze the conversion of farnesol to this compound. This enzymatic method is preferred due to its high specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions: Farnesyl monophosphate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form farnesyl diphosphate.
Reduction: It can be reduced to farnesol.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products:
Oxidation: Farnesyl diphosphate.
Reduction: Farnesol.
Substitution: Various farnesyl derivatives depending on the substituent introduced.
Comparison with Similar Compounds
- Geranylgeranyl monophosphate
- Farnesyl diphosphate
- Geranylgeranyl diphosphate
Comparison: Farnesyl monophosphate is unique due to its specific role in the farnesylation of proteins, a process not shared by all similar compounds. While geranylgeranyl monophosphate and farnesyl diphosphate are also involved in isoprenoid biosynthesis, they have distinct roles and specificities. This compound is particularly important in the context of protein modification, whereas geranylgeranyl monophosphate is more involved in the synthesis of longer-chain isoprenoids .
Properties
IUPAC Name |
[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWCKXBHSDCCT-FBXUGWQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15416-91-8 | |
Record name | Farnesyl monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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